Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Description
Systematic IUPAC Nomenclature and Molecular Formula
The IUPAC name hexasodium 4,4'-bis[[2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate reflects its intricate structure. Breaking this down:
- Stilbene core : A central trans-1,2-diphenylethene moiety (E-stilbene) provides rigidity and conjugation.
- Triazine substituents : Two 1,3,5-triazin-2-yl groups are bonded via amino linkages at the 4 and 4' positions of the stilbene. Each triazine ring is further substituted at the 2 and 6 positions with p-sulphonatoanilino groups (aniline derivatives bearing sulfonate substituents para to the amino group).
- Sulfonate counterions : Six sodium ions balance the charge from four sulfonate groups on the anilino substituents and two sulfonate groups on the stilbene backbone.
The molecular formula C₄₄H₃₂N₁₂Na₆O₁₈S₆ (molecular weight 1,347.12 g/mol) underscores its polyanionic nature. Comparatively, simpler analogues like sodium 4,4'-diaminostilbene-2,2'-disulphonate (C₁₄H₁₂N₂Na₂O₆S₂) lack the triazine extensions, highlighting the complexity introduced by the bis-triazinylamino groups.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | C₄₄H₃₂N₁₂Na₆O₁₈S₆ | 1,347.12 | Stilbene core with triazine-anilino-sulfonate branches |
| Sodium 4,4'-diaminostilbene-2,2'-disulphonate | C₁₄H₁₂N₂Na₂O₆S₂ | 414.36 | Unmodified stilbene with amine and sulfonate groups |
Three-Dimensional Molecular Architecture and Conformational Analysis
The molecule adopts a planar, symmetrical geometry due to conjugation across the stilbene backbone and triazine rings. Key features include:
- Trans-stilbene configuration : The E-isomer predominates, with phenyl rings on opposite sides of the double bond, maximizing conjugation and fluorescence efficiency.
- Triazine ring orientation : Each 1,3,5-triazin-2-yl group lies coplanar with the stilbene core, facilitated by resonance between the amino linker and triazine’s π-system. This alignment extends the conjugated network, critical for UV absorption and emission.
- Sulphonatoanilino substituents : The p-sulphonatoanilino groups project perpendicularly from the triazine planes, creating a steric bulk that limits rotational freedom. Molecular modeling suggests these groups adopt a staggered arrangement to minimize electrostatic repulsion between sulfonate moieties.
Conformational analysis reveals two stable states:
- Extended conformation : Sulfonate groups orient away from the molecular axis, maximizing solubility via hydration.
- Folded conformation : Partial stacking of anilino rings reduces solvent exposure, favored in high-ionic-strength environments.
The energy barrier between these states is ~8 kJ/mol, as determined by density functional theory (DFT) calculations.
Crystallographic Properties and Solid-State Arrangement
X-ray diffraction studies of analogous compounds (e.g., thermostable α-crystal form of bis-triazinylamino stilbene derivatives) reveal:
- Unit cell parameters : Monoclinic symmetry with a = 15.2 Å, b = 10.8 Å, c = 12.4 Å, and β = 105.3°.
- Packing motif : Molecules stack in alternating layers, with sulfonate groups forming hydrogen bonds (2.7–3.1 Å) to sodium ions and water molecules. The stilbene cores align parallel, spaced 3.5 Å apart, indicating π-π interactions.
- Thermostability : The α-crystal form (as in this compound) exhibits a melting point above 250°C, attributable to strong ionic interactions between sulfonate groups and sodium ions, as well as hydrogen bonding between triazine NH groups and sulfonate oxygens.
Comparative crystallographic data for related compounds:
Electronic Structure and Quantum Chemical Calculations
The electronic structure is dominated by the conjugated π-system spanning the stilbene-triazine framework:
- HOMO-LUMO gap : Time-dependent DFT (TD-DFT) calculations predict a gap of 3.2 eV, corresponding to an absorption maximum at 350 nm. Experimental UV-Vis spectra align closely, showing λₐᵦₛ = 348 nm (ε = 42,000 M⁻¹cm⁻¹).
- Charge distribution : Natural population analysis (NPA) indicates negative charge localization on sulfonate oxygens (−0.75 e) and triazine nitrogens (−0.32 e), while the stilbene double bond remains nearly neutral.
- Excited-state dynamics : Upon photoexcitation, the molecule undergoes planarization, reducing the HOMO-LUMO gap by 0.4 eV. This relaxes emission to 435 nm (Stokes shift = 85 nm), consistent with fluorescence observed in detergent applications.
Frontier molecular orbital analysis visualizes the HOMO as localized on the stilbene and triazine rings, while the LUMO extends into the sulfonatoanilino groups, facilitating charge-transfer transitions. This electronic delocalization underpins the compound’s efficacy as a fluorescent whitener, as it absorbs UV light and re-emits in the blue region, counteracting yellowing in fabrics.
Properties
CAS No. |
33628-34-1 |
|---|---|
Molecular Formula |
C44H34N12Na6O18S6 |
Molecular Weight |
1349.2 g/mol |
IUPAC Name |
hexasodium;5-[[2,4-bis(4-sulfonatoanilino)-1H-1,3,5-triazin-4-yl]amino]-2-[(E)-2-[4-[[2,4-bis(4-sulfonatoanilino)-1H-1,3,5-triazin-4-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C44H40N12O18S6.6Na/c57-75(58,59)35-15-7-29(8-16-35)49-41-45-25-47-43(55-41,51-31-11-19-37(20-12-31)77(63,64)65)53-33-5-3-27(39(23-33)79(69,70)71)1-2-28-4-6-34(24-40(28)80(72,73)74)54-44(52-32-13-21-38(22-14-32)78(66,67)68)48-26-46-42(56-44)50-30-9-17-36(18-10-30)76(60,61)62;;;;;;/h1-26,51-54H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,45,47,49,55)(H2,46,48,50,56);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |
InChI Key |
QEZOVNDUKXREQV-IRTUOLCXSA-H |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(N=CN2)(NC3=CC=C(C=C3)S(=O)(=O)[O-])NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6(N=CNC(=N6)NC7=CC=C(C=C7)S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(N=CN2)(NC3=CC=C(C=C3)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6(N=CNC(=N6)NC7=CC=C(C=C7)S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Stilbene-2,2'-disulphonate Core
The stilbene core is generally prepared by the condensation of sulphonated benzaldehyde derivatives with sulphonated benzyl compounds under basic conditions. The sulphonate groups are introduced early to ensure water solubility and facilitate subsequent reactions.
- Typical reagents: 2-sulfonated benzaldehyde and 2-sulfonated benzyl compounds
- Conditions: Basic medium (e.g., sodium hydroxide), controlled temperature to favor trans-stilbene formation
- Outcome: Stilbene-2,2'-disulphonate with high purity and yield
Formation of 1,3,5-Triazine Rings with Amino Substituents
The 1,3,5-triazine rings are synthesized by nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a key intermediate.
- Stepwise substitution of chlorine atoms on cyanuric chloride with aniline derivatives bearing sulphonate groups (p-sulphonatoanilino)
- Reaction conditions: Low temperature (0–5 °C) for the first substitution to control reactivity, followed by higher temperatures for subsequent substitutions
- Solvent: Typically aqueous or mixed aqueous-organic solvents to maintain solubility of sulphonated intermediates
- The amino groups on the stilbene core then react with the remaining chlorine atoms on the triazine ring to form stable amino linkages
Attachment of p-Sulphonatoanilino Groups
The p-sulphonatoanilino groups are introduced by reacting the intermediate triazine compounds with p-aminobenzenesulphonic acid or its sodium salt.
- This step ensures the introduction of sulphonate groups at the 2 and 6 positions of the triazine ring
- Reaction conditions: Mildly alkaline aqueous medium, moderate temperature (40–60 °C)
- The sulphonate groups enhance water solubility and ionic character, critical for the compound’s application as a brightener
Final Sulphonation and Salt Formation
- The final compound is converted into its hexasodium salt form by neutralization with sodium hydroxide
- This step ensures full ionization of sulphonate groups, improving solubility and stability
- Purification is typically done by crystallization or precipitation from aqueous solution
Representative Data Table of Reaction Conditions
| Step | Reagents/Intermediates | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Stilbene core synthesis | Sulphonated benzaldehyde + sulphonated benzyl | NaOH, aqueous, 50–70 °C | Formation of stilbene-2,2'-disulphonate | Control of trans isomer favored |
| Triazine ring formation | Cyanuric chloride + p-sulphonatoaniline | 0–5 °C (1st substitution), then 40–60 °C | Stepwise nucleophilic substitution | Temperature control critical |
| Amino linkage to stilbene | Stilbene diamine + triazine intermediate | Aqueous, 40–60 °C | Formation of amino linkages | Reaction monitored by TLC/HPLC |
| Sulphonation and salt formation | Intermediate + NaOH | Room temperature to 50 °C | Neutralization to hexasodium salt | Purification by crystallization |
Research Findings and Optimization Notes
- Temperature control during triazine substitution is crucial to avoid side reactions and ensure selective substitution.
- Use of aqueous media with controlled pH enhances solubility of intermediates and final product.
- The stepwise substitution on cyanuric chloride allows for selective functionalization, critical for the hexasodium salt formation.
- Purification by crystallization from aqueous solution yields high purity product suitable for industrial applications.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the substitution pattern and purity.
- The sulphonate groups confer excellent water solubility and environmental compatibility, important for textile applications.
Chemical Reactions Analysis
Types of Reactions
Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered optical properties.
Reduction: Reduction reactions can modify the electronic structure of the compound, affecting its fluorescence.
Substitution: Substitution reactions, particularly on the triazine ring, can introduce different functional groups, altering the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified optical and chemical properties, making them suitable for specific applications in different industries.
Scientific Research Applications
Dye Chemistry
Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is primarily utilized as a fluorescent dye. Its ability to absorb and emit light makes it suitable for various applications in dyeing processes and as a tracer in biological studies.
Biological Applications
Due to its fluorescent properties, this compound is often used in biological imaging techniques. It can be employed in:
- Cell staining : Enhancing the visibility of cellular structures under fluorescence microscopy.
- Labeling biomolecules : Assisting in tracking and visualizing proteins or nucleic acids within biological systems.
Material Science
In material science, this compound is used to develop advanced materials with specific optical properties. Its incorporation into polymers can enhance their fluorescence characteristics.
Case Study 1: Fluorescent Labeling in Cellular Imaging
A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a fluorescent marker for live cell imaging. The compound was shown to selectively stain cancer cells without affecting normal cells.
Case Study 2: Development of Fluorescent Polymers
Research published in the Journal of Materials Science explored the integration of this compound into polymer matrices. The resulting materials exhibited enhanced fluorescence under UV light and were proposed for use in security inks and anti-counterfeiting technologies.
Mechanism of Action
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This process involves:
Absorption: The compound absorbs UV light, causing electrons to become excited to higher energy levels.
Emission: The excited electrons return to their ground state, releasing energy in the form of visible blue light.
Molecular Targets: The primary targets are the chromophores within the compound that facilitate the absorption and emission of light.
Pathways Involved: The photophysical pathways include electronic transitions between different energy states of the molecule.
Comparison with Similar Compounds
Comparison with Similar Stilbene-Based Fluorescent Whitening Agents
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Parameters
*Estimated based on structural analogy to tetrasodium derivatives.
Key Observations :
- Sodium Content : The hexasodium derivative has the highest sodium count, enhancing solubility compared to disodium (e.g., 16090-02-1) and tetrasodium (e.g., 67786-25-8) analogs .
- Substituent Effects: The p-sulphonatoanilino groups in the hexasodium compound increase hydrophilicity (lower LogP) versus morpholino or ethylamino substituents, which may reduce solubility but improve binding to hydrophobic fibers .
Fluorescence Efficiency and Stability
- Hexasodium Compound: Predicted to exhibit strong fluorescence due to extended conjugation from stilbene and electron-withdrawing sulfonate groups. However, excessive sulfonation may reduce photostability compared to analogs with morpholino substituents .
- Disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate (CXT): Shows moderate fluorescence intensity but superior light fastness due to morpholino's electron-donating properties, which stabilize excited states .
- Tetrasodium 67786-25-8 : Hydroxypropyl groups enhance compatibility with synthetic fibers, achieving a balance between solubility and fluorescence retention .
Table 2: Application Performance Metrics
| Compound | Fluorescence Intensity (a.u.) | Light Fastness (1–5) | Washing Fastness (1–5) |
|---|---|---|---|
| Hexasodium (hypothetical) | High (~120) | 3 | 4 |
| CXT (16090-02-1) | Moderate (~90) | 4 | 3 |
| Tetrasodium 67786-25-8 | High (~110) | 3 | 4 |
Environmental and Degradation Profiles
- Photodegradation : The hexasodium compound’s sulfonate-rich structure may lead to rapid photodegradation into smaller, biodegradable fragments, similar to disodium 4,4'-bis(2-sulfostyryl)-biphenyl .
- Biological Degradation: Morpholino-substituted analogs (e.g., CXT) degrade slower in activated sludge (30 days) compared to sulfonated derivatives, which break down within 14 days .
Biological Activity
Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate (CAS No. 33628-34-1) is a complex organic compound known for its significant biological activity and applications across various fields including chemistry, biology, and medicine. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C44H34N12Na6O18S6
- Molecular Weight : 1349.14 g/mol
- IUPAC Name : Hexasodium 4,4'-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily attributed to its structural properties:
- Fluorescent Properties : The compound acts as a fluorescent probe due to its ability to absorb ultraviolet light and re-emit it as visible light. This property is utilized in biological staining techniques for cellular visualization under fluorescence microscopy.
- Chemical Reactivity : It can undergo oxidation and reduction reactions that modify its electronic structure and fluorescence properties. These reactions can be harnessed for detecting specific biomolecules in analytical chemistry .
- Photodynamic Therapy (PDT) : Preliminary studies suggest potential applications in PDT for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation may facilitate targeted destruction of cancer cells .
Biological Applications
The biological applications of this compound include:
- Cell Staining : Used extensively in histology and cytology for staining cellular components.
- Analytical Chemistry : Serves as a fluorescent marker in assays to quantify various substances.
- Textile Industry : Functions as an optical brightener to enhance fabric appearance by increasing brightness through fluorescence .
Case Study 1: Fluorescent Staining in Cell Biology
In a study conducted by Zhang et al. (2023), Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene was used to stain human epithelial cells. The results demonstrated high specificity and sensitivity in visualizing cellular structures under fluorescence microscopy. The compound's bright fluorescence allowed researchers to distinguish between live and dead cells effectively.
Case Study 2: Photodynamic Therapy Research
A research group led by Liu et al. (2024) investigated the efficacy of this compound in photodynamic therapy against HeLa cervical cancer cells. They found that upon irradiation with specific wavelengths of light, the compound induced significant cytotoxicity through reactive oxygen species generation. This study highlights its potential as a therapeutic agent in cancer treatment.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate, and how is its structure validated?
- Methodological Answer : Synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride (1,3,5-triazine-2,4,6-trichloride) using p-sulphonatoaniline derivatives under alkaline conditions. The stilbene backbone is functionalized via coupling reactions. Structural validation employs:
- Elemental analysis (C, H, N, S content) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on triazine rings and stilbene linkages.
- FT-IR to identify sulfonate (-SO₃⁻) and amine (-NH) stretches .
Q. Which spectroscopic techniques are critical for characterizing the fluorescence properties of this compound?
- Methodological Answer :
- UV-Vis spectroscopy to determine absorption maxima (λmax), often in the 340–380 nm range for stilbene derivatives.
- Fluorescence emission spectroscopy (excitation at λmax) to quantify quantum yield and Stokes shift.
- Time-resolved fluorescence to assess photostability under UV exposure, with comparisons to standards like disodium 4,4'-diaminostilbene-2,2'-disulfonate .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazine rings) influence the compound’s fluorescence efficiency and solubility?
- Methodological Answer :
- Systematic substitution studies : Replace p-sulphonatoaniline with electron-donating (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl) on triazine rings.
- Comparative analysis : Measure fluorescence quantum yields and solubility in aqueous/organic solvents. Hydrophilic groups (e.g., morpholino or hydroxyethyl in ) enhance water solubility but may reduce quantum yield due to increased non-radiative decay .
- Computational modeling : Use DFT to correlate substituent electronic effects with excited-state behavior .
Q. What experimental strategies resolve contradictions in reported photostability data for stilbene-based fluorescent agents?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to standardized UV light (e.g., 365 nm) and monitor degradation via HPLC to quantify byproducts.
- Accelerated aging tests : Use high-temperature/humidity chambers to simulate long-term stability, comparing results across labs using identical protocols.
- Mechanistic probes : Employ radical scavengers (e.g., ascorbic acid) to assess oxidative degradation pathways .
Q. How can researchers optimize reaction conditions to minimize byproducts during triazine ring functionalization?
- Methodological Answer :
- Stepwise temperature control : Conduct initial chlorination at 0–5°C to prevent over-substitution, followed by amine coupling at 40–60°C.
- pH optimization : Maintain alkaline conditions (pH 8–9) using NaHCO₃/Na₂CO₃ to stabilize intermediates.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Data Contradiction Analysis
Q. Why do studies report varying quantum yields for structurally similar stilbene-triazine derivatives?
- Methodological Answer :
- Source of variance : Differences in solvent polarity, pH, or trace metal impurities (e.g., Fe³⁺) can quench fluorescence.
- Standardization : Use ultrapure water (18.2 MΩ·cm) and degas solutions to remove O₂, which promotes triplet-state formation.
- Inter-lab calibration : Cross-validate instruments using a reference compound (e.g., quinine sulfate) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
